molecular formula C54H95N19O19S2 B599685 Amylin (1-13) (human) CAS No. 198328-30-2

Amylin (1-13) (human)

Cat. No.: B599685
CAS No.: 198328-30-2
M. Wt: 1378.588
InChI Key: NUJHDVYKOOSMFN-UOJHWKIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amylin (1-13) (human) is a fragment of the human islet amyloid polypeptide, also known as amylin. This peptide hormone is co-secreted with insulin by the pancreatic beta cells in response to food intake. Amylin plays a crucial role in regulating glucose levels by slowing gastric emptying, promoting satiety, and inhibiting glucagon secretion. The fragment Amylin (1-13) (human) represents the first 13 amino acids of the full-length amylin peptide and is often used in research to study the properties and functions of amylin.

Mechanism of Action

Target of Action

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a neuroendocrine anorexigenic polypeptide hormone . It is co-secreted with insulin from β-cells of the pancreas in response to food consumption . The primary targets of Amylin are the amylin receptors, which are present in various tissues, including the brain, kidney, and heart .

Mode of Action

Amylin interacts with its targets to regulate several physiological processes. It slows gastric emptying, inhibits glucagon secretion, and induces satiety . These actions help to regulate postprandial glucose levels and reduce caloric intake . Amylin and insulin have complementary actions in regulating nutrient levels in the circulation .

Biochemical Pathways

Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake . It also plays a role in the gut-brain axis, which is critical for maintaining glucose and energy homeostasis . Amylin’s effect on these biochemical pathways helps to maintain glucose homeostasis and decrease body weight .

Pharmacokinetics

Amylin’s metabolism involves a dual process of renal clearance and proteolysis, forming different metabolites . Physiological plasma concentrations of Amylin vary between 4 and 25 pmol/L . The pharmacokinetic properties of Amylin and its analogs, such as pramlintide, are similar .

Result of Action

The molecular and cellular effects of Amylin’s action include the inhibition of glucagon secretion, delay in gastric emptying, and induction of satiety . These effects result in improved glycemic control, reduced caloric intake, and potential weight loss .

Action Environment

The action, efficacy, and stability of Amylin can be influenced by various environmental factors. For instance, the presence of other hormones, such as insulin, can affect Amylin’s function . Additionally, factors such as diet and lifestyle can influence the levels of Amylin and its effectiveness in regulating glucose homeostasis .

Biochemical Analysis

Biochemical Properties

Amylin (1-13) (human) interacts with various enzymes, proteins, and other biomolecules. It is a fragment and residues within the amyloid cores of Amylin (human IAPP) . Amylin is a glucose-regulating hormone . Amylin (1-13) (human) does not affect fibril formation, as it cannot form fibrils by itself .

Cellular Effects

Amylin (1-13) (human) has significant effects on various types of cells and cellular processes. It is a neuroendocrine anorexigenic polypeptide hormone, which is co-secreted with insulin from β-cells of the pancreas in response to food consumption . Aside from its effect on glucose homeostasis, Amylin (1-13) (human) inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .

Molecular Mechanism

Amylin (1-13) (human) exerts its effects at the molecular level through various mechanisms. Amyloidosis is a common pathological event in which proteins self-assemble into misfolded soluble and insoluble molecular forms, oligomers and fibrils that are often toxic to cells . Notably, aggregation-prone human islet amyloid polypeptide (hIAPP), or amylin, is a pancreatic hormone linked to islet β-cells demise in diabetics .

Temporal Effects in Laboratory Settings

The effects of Amylin (1-13) (human) change over time in laboratory settings. Studies have shown that Amylin (1-13) (human) influences satiation, inhibits postprandial glucagon secretion, slows gastric emptying, and inhibits digestive enzyme secretion through various peripheral and central mechanisms .

Dosage Effects in Animal Models

The effects of Amylin (1-13) (human) vary with different dosages in animal models. A single dose of NN1213, a long-acting human amylin analog, reduced appetite in a dose-dependent manner and with a long duration of action in both rats and dogs .

Metabolic Pathways

Amylin (1-13) (human) is involved in various metabolic pathways. Amylin metabolism appears to involve a dual process of renal clearance and proteolysis, forming different metabolites .

Transport and Distribution

Amylin (1-13) (human) is transported and distributed within cells and tissues. Monomers and oligomers cross the plasma membrane (PM) through both endocytotic and non-endocytotic (translocation) mechanisms .

Subcellular Localization

Amylin (1-13) (human) is localized in specific compartments or organelles within the cell. Amylin is a pancreatic β-cell hormone that produces effects in several different organ systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amylin (1-13) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

In an industrial setting, the production of Amylin (1-13) (human) can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Amylin (1-13) (human) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Amylin (1-13) (human) has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in the formation of amyloid fibrils, which are associated with type 2 diabetes mellitus.

    Medicine: Explored as a potential therapeutic target for diabetes and obesity due to its effects on glucose regulation and satiety.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    Pramlintide: An amylin analog used as an adjunct therapy for diabetes. It has a similar mechanism of action but includes modifications to enhance stability and reduce aggregation.

    Cagrilintide: A long-acting amylin analog developed for the treatment of obesity. It has been modified to increase its half-life and efficacy.

Uniqueness

Amylin (1-13) (human) is unique in that it represents a specific fragment of the full-length amylin peptide. This fragment retains some of the biological activity of the full peptide but is less prone to aggregation and amyloid formation. This makes it a valuable tool for studying the properties and functions of amylin without the complications associated with amyloid fibril formation.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H95N19O19S2/c1-22(2)18-32(46(84)64-25(5)53(91)92)67-44(82)30(13-11-17-61-54(59)60)65-45(83)31(14-15-36(57)77)66-51(89)39(27(7)75)71-41(79)23(3)62-48(86)34-20-93-94-21-35(69-43(81)29(56)12-9-10-16-55)49(87)68-33(19-37(58)78)47(85)73-38(26(6)74)50(88)63-24(4)42(80)72-40(28(8)76)52(90)70-34/h22-35,38-40,74-76H,9-21,55-56H2,1-8H3,(H2,57,77)(H2,58,78)(H,62,86)(H,63,88)(H,64,84)(H,65,83)(H,66,89)(H,67,82)(H,68,87)(H,69,81)(H,70,90)(H,71,79)(H,72,80)(H,73,85)(H,91,92)(H4,59,60,61)/t23-,24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJHDVYKOOSMFN-UOJHWKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H95N19O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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